Perfluoroadamantane

Descripción general

Descripción

Synthesis Analysis

Perfluoroadamantane's synthesis involves a multi-step process, starting from adamantane. One reported method includes the oleum oxidation of adamantane to adamantane-2,6-dione, followed by aerosol fluorination to F-adamantane-2,6-dione, and then photodecarbonylation to produce the perfluorinated compound in near-quantitative yields (Adcock & Zhang, 1996).

Molecular Structure Analysis

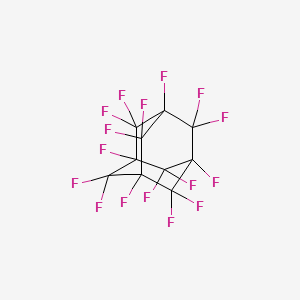

The molecular structure of this compound has been elucidated through gas-phase electron diffraction, revealing bond lengths and angles distinct from its non-fluorinated counterpart. Perfluorination expands the adamantane cage, characterized by lengthened C-C bonds (Hargittai et al., 1998).

Chemical Reactions and Properties

This compound exhibits unique chemical behavior due to its perfluorinated structure. Its reactions, particularly those involving the cleavage of the C-C bond and subsequent rearrangements, highlight its reactivity and potential for forming novel compounds (Filyakova et al., 2013).

Physical Properties Analysis

The vibrational analysis of this compound, combining experimental and theoretical methods, has provided insights into its physical properties. The FT-IR and FT-Raman spectra, supported by quantum chemical computations, have enabled the characterization of its fundamentals, revealing a highly symmetrical structure (Kovács & Szabó, 2000).

Chemical Properties Analysis

The electron affinity of this compound distinguishes it from non-fluorinated hydrocarbons, which typically cannot bind an electron. Density functional theory (DFT) methods have shown that this compound possesses a significant positive electron affinity, indicative of its ability to form stable anionic species (Li et al., 2005).

Aplicaciones Científicas De Investigación

Environmental and Health Impacts of Polyfluorinated Compounds

Perfluoroadamantane belongs to a class of polyfluorinated compounds (PFCs), which have been a subject of extensive environmental and health research. These compounds, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are known for their widespread presence and persistence in the environment. Research indicates that PFCs are often found in the blood of animals and humans globally, raising concerns due to their potential toxicity. The environmental distribution and exposure pathways of these compounds remain areas of active research, emphasizing their long-term impact on both human health and ecosystems (Lindstrom, Strynar, & Libelo, 2011).

Vibrational Analysis for Material Science

This compound has been analyzed using experimental and theoretical methods to understand its vibrational properties. This research is crucial for material science applications, as it provides insights into the molecular structure and characteristics of the compound. The study involved recording FT-IR and FT-Raman spectra in various states (vapour, solution, and solid) and interpreting these spectra with the aid of quantum chemical computations. Such analyses are fundamental for developing new materials and understanding their properties (Kovács & Szabó, 2000).

Research on Perfluoroalkyl Substances (PFASs) and Human Exposure

Studies on per- and polyfluoroalkyl substances (PFASs), including this compound, have highlighted the need for comprehensive research and regulation. These substances are present in various consumer products and have been detected in human and wildlife monitoring studies. The extensive use and environmental persistence of PFASs, combined with limited knowledge about their hazards, present significant challenges. Research recommendations emphasize the need for cooperative actions to assess and manage PFASs, focusing on their environmental and health impacts (Wang et al., 2017).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives

Research has also focused on the developmental toxicity of perfluoroalkyl acids, which are related to compounds like this compound. This includes studies on PFOS and PFOA, examining their potential health risks during developmental stages. The findings from bio-monitoring studies showing widespread prevalence in humans have led to renewed efforts to understand the inherent hazards of these compounds, particularly their teratological and reproductive impacts (Lau, Butenhoff, & Rogers, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Perfluoroadamantane is a complex compound with a unique structure

Biochemical Pathways

It is known that the compound is a fluorocarbon

Pharmacokinetics

It is known that the adamantane moiety, to which this compound is related, is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .

Propiedades

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZFEPXEUZSBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073612 | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69064-33-1 | |

| Record name | Perfluoroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

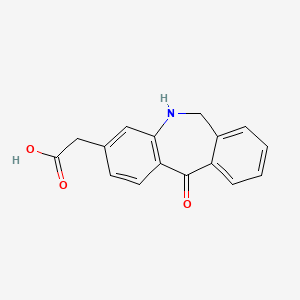

![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)